6-Chloro-3-methoxy-4-(trifluoromethyl)pyridazine
Overview
Description
6-Chloro-3-methoxy-4-(trifluoromethyl)pyridazine is a heterocyclic compound with the molecular formula C6H4ClF3N2O and a molecular weight of 212.56 g/mol This compound is characterized by the presence of a pyridazine ring substituted with chloro, methoxy, and trifluoromethyl groups
Preparation Methods
The synthesis of 6-Chloro-3-methoxy-4-(trifluoromethyl)pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-4-(trifluoromethyl)pyridazine.
Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and reaction time are optimized to achieve high yields and purity.
Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
6-Chloro-3-methoxy-4-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-3-methoxy-4-(trifluoromethyl)pyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Biological Studies: Researchers use it to study enzyme interactions and molecular pathways, contributing to a better understanding of biological processes.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methoxy-4-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. The methoxy group can influence the compound’s solubility and bioavailability, affecting its overall efficacy .
Comparison with Similar Compounds
6-Chloro-3-methoxy-4-(trifluoromethyl)pyridazine can be compared with other pyridazine derivatives, such as:
6-Chloro-3-methoxy-4-methylpyridazine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-Chloro-3-methoxy-4-(difluoromethyl)pyridazine: Contains a difluoromethyl group instead of trifluoromethyl, leading to variations in reactivity and stability.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-chloro-3-methoxy-4-(trifluoromethyl)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c1-13-5-3(6(8,9)10)2-4(7)11-12-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LITNBBZLCLZEMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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